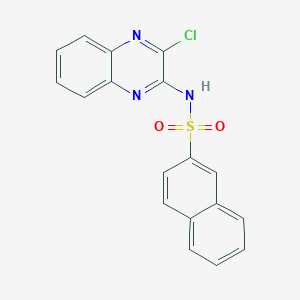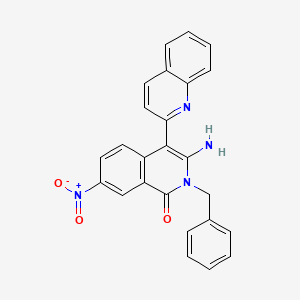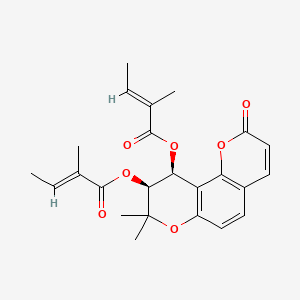![molecular formula C23H21N3O5 B1225236 N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)
N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Antiallergic Applications
Research into antiallergic agents led to the development of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a series demonstrating significant antiallergic activity. One such compound showed potency 85 times greater than disodium cromoglycate, a known antiallergic agent (Honma et al., 1983).
Peroxisome Proliferator-Activated Receptor Gamma Agonists
A series of N-2-benzoylphenyl-L-tyrosine derivatives, including related compounds, have been explored as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds exhibit antidiabetic activity in rodent models, highlighting their therapeutic potential in metabolic disorders (Cobb et al., 1998).
Synthesis of Pharmacologically Interesting Derivatives
Synthesis of new 1H-1-pyrrolylcarboxamides, which include structurally related compounds, has been a topic of interest due to their potential pharmacological applications. These compounds have been synthesized and characterized, indicating their relevance in drug development (Bijev et al., 2003).
Nickel Complex Synthesis and Polymerization Catalysis
Pyridinecarboxamidato-Nickel(II) complexes, closely related to the specified compound, have been synthesized and characterized for their reactivity toward ethylene, demonstrating potential as ethylene polymerization catalysts (Lee et al., 2001).
Impurities in Antidiabetic Drugs
Research involving the identification and synthesis of impurities in antidiabetic drugs like Repaglinide has led to the discovery of compounds structurally similar to the specified chemical. This research is crucial for ensuring the purity and safety of pharmaceutical products (Kancherla et al., 2018).
Endothelin Receptor Antagonism
Studies on endothelin receptor antagonists have utilized benzodioxole derivatives for developing potent antagonists like A-127722, which have significant binding affinities and potential therapeutic applications (Tasker et al., 1997).
Analysis of Imatinib Mesylate and Related Substances
Nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds similar to the queried chemical, has been a focus to optimize quality control measures in pharmaceuticals (Ye et al., 2012).
Eigenschaften
Produktname |
N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide |
|---|---|
Molekularformel |
C23H21N3O5 |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
N-[2-(1,3-benzodioxol-5-ylmethylcarbamoyl)phenyl]-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C23H21N3O5/c1-2-29-23-17(7-5-11-24-23)22(28)26-18-8-4-3-6-16(18)21(27)25-13-15-9-10-19-20(12-15)31-14-30-19/h3-12H,2,13-14H2,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
SZJTUBRODALIQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)




![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
![5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
![1-[2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1225167.png)

![2-Amino-4-chlorobenzoic acid [2-oxo-2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)ethyl] ester](/img/structure/B1225171.png)

![2-(4-Methylcyclohexylidene)-2-[4-(2-oxo-1-benzopyran-3-yl)-2-thiazolyl]acetonitrile](/img/structure/B1225173.png)